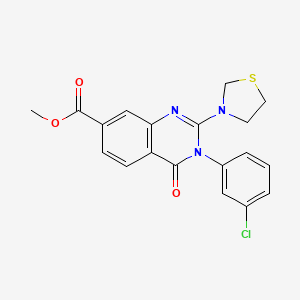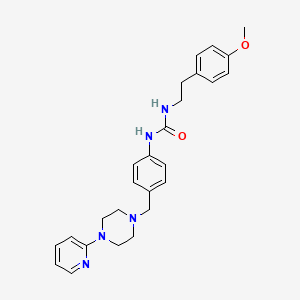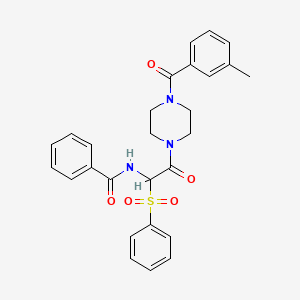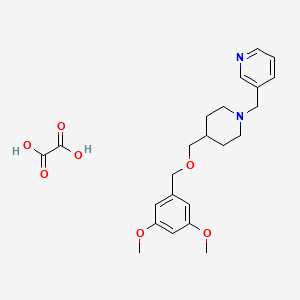![molecular formula C17H12FN5S B2959565 3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894059-48-4](/img/structure/B2959565.png)
3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Übersicht
Beschreibung
The compound “3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine” belongs to a class of compounds known as 1,2,4-triazoles . These are heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities and are present in an array of pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing compounds often involves the reaction of 3-amino-1,2,4-triazole with various electrophiles . The specific synthesis route for this compound would depend on the choice of starting materials and reaction conditions .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Characterization
The synthesis and structural characterization of triazolo[4,3-b]pyridazine derivatives, including those similar to 3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine, have been explored in scientific research. These compounds exhibit a range of biological properties such as anti-tumor and anti-inflammatory activities. Techniques such as NMR, IR, and mass spectral studies, along with single-crystal X-ray diffraction, are utilized for structural confirmation. Theoretical studies, including Density Functional Theory (DFT) calculations, are employed to predict molecular properties and interactions, enhancing our understanding of these compounds at a molecular level (Sallam et al., 2021).
Antimicrobial and Antitumor Potential
Research into the antimicrobial and antitumor potential of triazolo[4,3-b]pyridazine derivatives shows promising results. Various synthesized derivatives have been evaluated for their effects against human cancer cell lines and microbial strains, revealing some compounds' ability to inhibit growth or induce cytotoxic effects. These studies contribute to the development of new therapeutic agents, highlighting the importance of structural modifications to enhance biological activity (Riyadh, 2011).
Agricultural Applications
In agriculture, pyridazine derivatives are investigated for their potential as herbicides, insecticides, and plant growth regulators. The synthesis and docking studies of certain compounds indicate their effectiveness against agricultural pests and diseases, offering a chemical basis for the development of new agrochemicals. This research area underscores the diverse applicability of these compounds beyond pharmaceuticals, contributing to sustainable agriculture practices (Sallam et al., 2022).
Wirkmechanismus
Target of Action
The compound belongs to the class of 1,2,4-triazolo[4,3-b]pyridazine derivatives . Compounds in this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of these compounds often involves interactions with target receptors or enzymes, leading to modulation of their activity . The presence of the fluorophenyl and pyridinyl groups in the compound might influence its binding affinity and selectivity for its targets.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Given the wide range of activities exhibited by 1,2,4-triazolo[4,3-b]pyridazine derivatives, they could potentially impact multiple biochemical pathways .
Pharmacokinetics
The ADME properties of the compound would be influenced by its chemical structure. In silico pharmacokinetic and molecular modeling studies can provide insights into these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from modulation of signal transduction pathways to inhibition of cell proliferation in the case of anticancer activity .
Eigenschaften
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5S/c18-14-4-2-1-3-13(14)11-24-17-21-20-16-6-5-15(22-23(16)17)12-7-9-19-10-8-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBIXWVEZPYXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327390 | |
| Record name | 3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816420 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
CAS RN |
894059-48-4 | |
| Record name | 3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2959484.png)

![N-[4-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2959488.png)







![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide](/img/structure/B2959500.png)

![N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2959503.png)